molecular formula C4H6Cl2O B3032465 3-chlorobutanoyl Chloride CAS No. 1951-11-7

3-chlorobutanoyl Chloride

Cat. No.: B3032465
CAS No.: 1951-11-7
M. Wt: 140.99 g/mol
InChI Key: ATANUYPSKXKEDC-UHFFFAOYSA-N
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Description

3-Chlorobutanoyl Chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobutanoyl Chloride can be synthesized through several methods. One common method involves the reaction of 3-chlorobutyric acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobutanoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorobutyric acid and hydrochloric acid.

    Reduction: The compound can be reduced to 3-chlorobutanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    3-Chlorobutyric Acid: Formed from hydrolysis

    3-Chlorobutanol: Formed from reduction

Scientific Research Applications

3-Chlorobutanoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: Employed in the modification of biomolecules, such as the acylation of proteins and peptides.

    Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug delivery systems.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-Chlorobutanoyl Chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the acylation of the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl Chloride: Similar in structure but with one less carbon atom.

    4-Chlorobutanoyl Chloride: Similar in structure but with the chlorine atom on the fourth carbon.

    3-Bromobutanoyl Chloride: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness

3-Chlorobutanoyl Chloride is unique due to its specific reactivity profile, which is influenced by the position of the chlorine atom and the length of the carbon chain. This makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .

Properties

IUPAC Name

3-chlorobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANUYPSKXKEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457508
Record name Butanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951-11-7
Record name Butanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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